molecular formula C22H36O5 B1259770 Pacificin H(rel)

Pacificin H(rel)

Cat. No. B1259770
M. Wt: 380.5 g/mol
InChI Key: FAXDRDJWQDFFGZ-XVDZUCNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pacificin H(rel) is a tertiary alcohol. It has a role as a metabolite.

Scientific Research Applications

Utilization in Pacific Region Education

Pacific Resources for Education and Learning (PREL) Regional Educational Laboratory (REL) utilized technology in the Pacific CHILD research project, focusing on improving teachers’ knowledge and instructional practices in early reading. This initiative is an example of how research can integrate cultural, language, political, social, and environmental realities of the Pacific in scientific methodology (Uehara, 2007).

Development in Software Engineering

The Pacific Software Research Center developed a method to support reuse and introduce reliability into software. This method, involving domain-specific design languages and automatic program generation, illustrates the application of Pacificin H(rel) in enhancing software design and reliability (Bell et al., 1994).

Biochemical Research

Pacificin H(rel) has been studied in the context of biochemistry, particularly in the form of prenylbicyclogermacrane diterpenoids isolated from the Formosan soft coral Nephthea pacifica. These compounds were researched for their structures and potential cytotoxicity against cancer cells (El-Gamal et al., 2005).

Marine Technology Transfer

Research aimed at strengthening marine technology transfer in Pacific Island Countries, addressing the challenges of engaging in marine genetic resources research in areas beyond national jurisdiction, highlights another application area. This research emphasizes the importance of scientific capacity development in marine research (Harden‐Davies, 2017).

Climate and Environmental Research

Pacificin H(rel) is also significant in climate research, demonstrated by studies like the evaluation of Rotated EOF Analysis in tropical Pacific SST variability (Lian & Chen, 2012) and the analysis of Pacific-North American pattern predictability at various time scales (Younas & Tang, 2013).

properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

[(1S,2S,4R,5E,9R,10S)-9-(3-hydroperoxy-4-methylpent-4-enyl)-2-hydroxy-2,6,9-trimethyl-4-bicyclo[8.1.0]undec-5-enyl] acetate

InChI

InChI=1S/C22H36O5/c1-14(2)20(27-25)8-10-21(5)9-7-15(3)11-17(26-16(4)23)13-22(6,24)19-12-18(19)21/h11,17-20,24-25H,1,7-10,12-13H2,2-6H3/b15-11+/t17-,18-,19-,20?,21+,22-/m0/s1

InChI Key

FAXDRDJWQDFFGZ-XVDZUCNCSA-N

Isomeric SMILES

C/C/1=C\[C@@H](C[C@]([C@H]2C[C@@H]2[C@@](CC1)(C)CCC(C(=C)C)OO)(C)O)OC(=O)C

Canonical SMILES

CC1=CC(CC(C2CC2C(CC1)(C)CCC(C(=C)C)OO)(C)O)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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